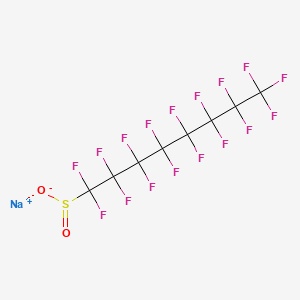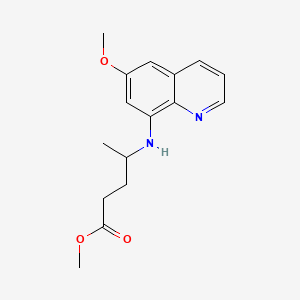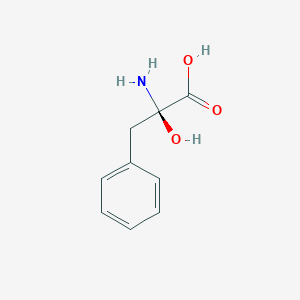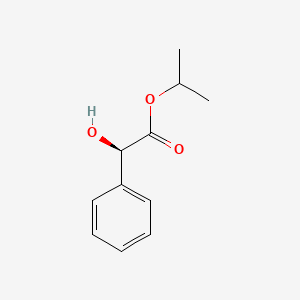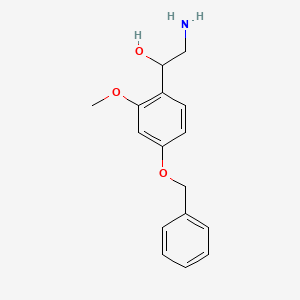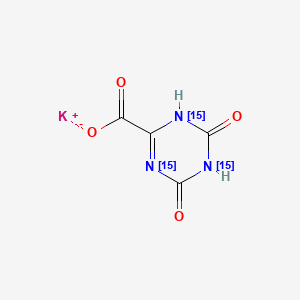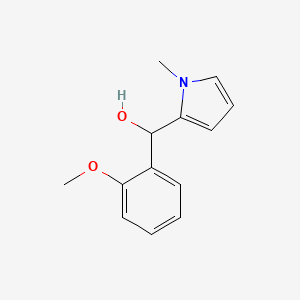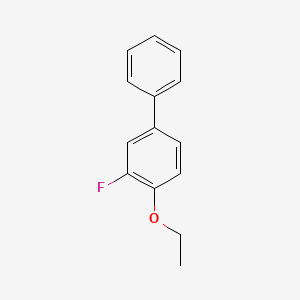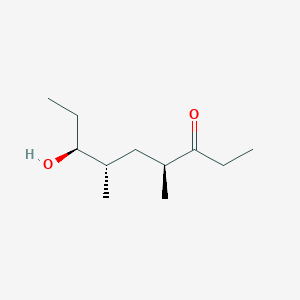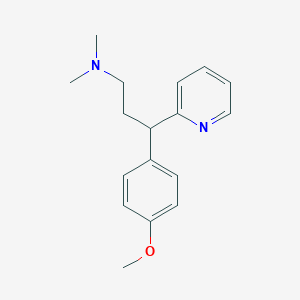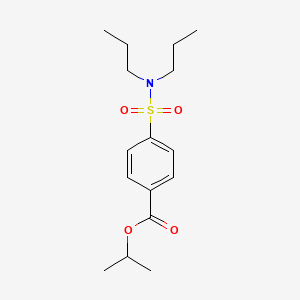
Probenecid Isopropyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Probenecid Isopropyl Ester is a derivative of probenecid, a well-known uricosuric agent used primarily to treat gout and hyperuricemia. This esterified form is synthesized to enhance certain properties of the parent compound, such as solubility and bioavailability. Probenecid itself is known for its ability to inhibit the renal excretion of organic anions, thereby increasing the plasma concentration of various drugs.
準備方法
Synthetic Routes and Reaction Conditions
Probenecid Isopropyl Ester can be synthesized through esterification, a reaction between probenecid and isopropyl alcohol in the presence of an acid catalyst like concentrated sulfuric acid . The reaction typically involves heating the mixture to facilitate the formation of the ester and water as a byproduct. Other methods include the reaction of probenecid with isopropyl chloride in the presence of a base such as pyridine to neutralize the resulting hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of pervaporation reactors can enhance the conversion rates by shifting the equilibrium towards ester formation .
化学反応の分析
Types of Reactions
Probenecid Isopropyl Ester undergoes various chemical reactions, including:
Oxidation and Reduction: While the ester itself is relatively stable, the parent compound probenecid can undergo oxidation and reduction reactions.
Substitution: The ester group can be substituted under specific conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: Probenecid and isopropyl alcohol.
Oxidation: Oxidized derivatives of probenecid.
Reduction: Reduced forms of probenecid.
科学的研究の応用
Probenecid Isopropyl Ester has various applications in scientific research:
Chemistry: Used as a reagent to study esterification and hydrolysis reactions.
Industry: Utilized in the synthesis of other ester derivatives for pharmaceutical applications.
作用機序
The mechanism of action of Probenecid Isopropyl Ester involves the inhibition of organic anion transporters in the renal tubules. This inhibition reduces the excretion of uric acid and other organic anions, thereby increasing their plasma concentrations . The ester form may also enhance the compound’s solubility and bioavailability, making it more effective in its therapeutic applications.
類似化合物との比較
Similar Compounds
Probenecid: The parent compound, primarily used for its uricosuric properties.
Sulfinpyrazone: Another uricosuric agent with similar applications.
Benzbromarone: A potent uricosuric agent used in the treatment of gout.
Uniqueness
Probenecid Isopropyl Ester stands out due to its enhanced solubility and potential for improved bioavailability compared to its parent compound. This makes it a promising candidate for further research and development in pharmaceutical applications.
特性
分子式 |
C16H25NO4S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
propan-2-yl 4-(dipropylsulfamoyl)benzoate |
InChI |
InChI=1S/C16H25NO4S/c1-5-11-17(12-6-2)22(19,20)15-9-7-14(8-10-15)16(18)21-13(3)4/h7-10,13H,5-6,11-12H2,1-4H3 |
InChIキー |
WFPIRWWOLGATOL-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


